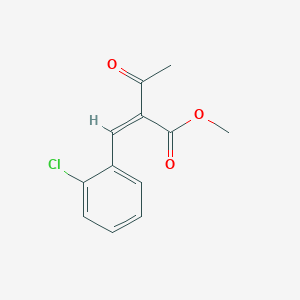

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester

CAS No.: 1170036-31-3

Cat. No.: VC17968168

Molecular Formula: C12H11ClO3

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170036-31-3 |

|---|---|

| Molecular Formula | C12H11ClO3 |

| Molecular Weight | 238.66 g/mol |

| IUPAC Name | methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |

| Standard InChI | InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7- |

| Standard InChI Key | MNMKWCPLHQYQLU-YFHOEESVSA-N |

| Isomeric SMILES | CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC |

| Canonical SMILES | CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves a condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate, catalyzed by piperidine and acetic acid in benzene at ambient temperature. This method, reported by Ohno et al. (1986), achieves an 84% yield after 4 hours of reflux . The reaction proceeds via a Knoevenagel condensation mechanism, forming the α,β-unsaturated ester through dehydration .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Piperidine/Acetic Acid |

| Solvent | Benzene |

| Temperature | Ambient (20–25°C) |

| Reaction Time | 4 hours |

| Yield | 84% |

Stereochemical Considerations

The compound exists predominantly in the Z-configuration, as confirmed by X-ray crystallography and NMR spectroscopy . The conjugated system between the chlorophenyl group and the acrylate moiety enhances stability, while the acetyl group facilitates further functionalization.

Physicochemical Properties

Structural and Spectral Data

-

IUPAC Name: Methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate.

-

CAS Registry Numbers: 67593-46-8 (primary) ; 1170036-31-3 (alternative).

-

Spectroscopic Profiles:

Thermodynamic Properties

| Property | Value |

|---|---|

| Boiling Point | 347.2 ± 27.0°C (predicted) |

| Density | 1.241 ± 0.06 g/cm³ |

| Flash Point | 142.6°C |

| Refractive Index | 1.564 |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

This compound is critical in synthesizing amlodipine, a calcium channel blocker used to treat hypertension . Its acrylate moiety undergoes nucleophilic addition reactions, enabling the construction of dihydropyridine rings essential to amlodipine’s structure .

| Supplier | Purity | Price (USD) |

|---|---|---|

| American Custom Chemicals | 95% | $2,243/25g |

| J&W Pharmlab | 96% | $125/250mg |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume